methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C10H16ClNO3. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with chloropropanoyl chloride in the presence of a base. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained. The general reaction scheme is as follows:
Starting Materials: Piperidine, chloropropanoyl chloride, and a base (e.g., triethylamine).
Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane at a temperature range of 0-5°C.
Procedure: Piperidine is first dissolved in the solvent, followed by the addition of the base. Chloropropanoyl chloride is then added dropwise to the reaction mixture while maintaining the temperature. The reaction is allowed to proceed for a specific duration, after which the product is isolated and purified.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropanoyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group in the compound can be reduced to form alcohol derivatives.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like ethanol or methanol.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic conditions.
Major Products Formed
Substitution Reactions: Derivatives with different functional groups replacing the chlorine atom.
Reduction Reactions: Alcohol derivatives of the original compound.
Oxidation Reactions: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved include binding to active sites of enzymes, altering their activity, and affecting biochemical processes within cells.
Comparison with Similar Compounds
Similar Compounds
Methyl piperidine-4-carboxylate: A similar compound with a different substituent on the piperidine ring.
1-(2-Chloropropanoyl)piperidine: Lacks the ester group present in methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate.
Piperidine-4-carboxylic acid: The carboxylic acid analog of the compound.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
CAS No. |
1016714-89-8 |
---|---|
Molecular Formula |
C10H16ClNO3 |
Molecular Weight |
233.7 |
Purity |
92 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.